molecular formula C18H28BNO3 B1308695 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine CAS No. 364794-81-0

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine

Cat. No. B1308695
M. Wt: 317.2 g/mol
InChI Key: OOGUDBLEQZQAGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives can involve the reaction of various starting materials, such as o-formylphenylboronic acid, with morpholine to form benzoxaborole derivatives, as seen in the first paper . Although the exact synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is not described, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can be further modified with various substituents. The solid-state structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibits a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This information suggests that the compound of interest may also form similar dimeric structures due to the presence of the morpholine moiety and a boron-containing group.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine. However, morpholine derivatives are known to be versatile in chemical reactions, such as the formation of phosphoinositide 3-kinase inhibitors . This indicates that the compound may also participate in various chemical reactions, potentially as an inhibitor or in the formation of complexes with metals, as seen with the tellurated derivative of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not explicitly discussed in the provided papers. However, the properties of morpholine derivatives can be inferred to some extent. For example, the tellurated derivative of morpholine exhibits specific NMR characteristics and forms complexes with platinum and ruthenium . These findings suggest that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine may also show distinct NMR signals and could potentially form complexes with metals, influencing its physical and chemical properties.

Scientific Research Applications

Morpholine Derivatives in Chemical and Pharmacological Research

  • Morpholine and its derivatives have been explored extensively for their diverse pharmacological activities. These compounds, including those with a morpholine ring, are developed for various pharmacological applications due to their broad spectrum of activities. The chemical design and synthesis of morpholine derivatives have led to compounds with significant interest in biochemistry and pharmacology, indicating a potential area of application for compounds with similar structures, such as 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (M. Asif & M. Imran, 2019).

Boron-Containing Compounds in Organic Electronics

  • Boron-doped materials, particularly those involving boron-containing organic compounds, have emerged as promising materials for organic electronics. The structural design and synthesis of such materials have been central to developments in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This suggests potential research applications for boron-containing compounds in the development of new organic semiconductor materials (B. Squeo & M. Pasini, 2020).

Toxicity and Environmental Impact Studies

  • The environmental impact and toxicity of compounds, including those related to phenoxy herbicides and other chemically active agents, have been the subject of extensive research. Studies focusing on the sorption, degradation, and ecological effects of these compounds provide valuable insights into the environmental considerations that may be relevant for the handling and application of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (D. Werner, J. Garratt, & G. Pigott, 2012).

Potential for Antioxidant and Anticancer Research

  • The exploration of natural compounds for their antioxidant and anticancer properties has highlighted the importance of structural diversity in bioactive molecules. Studies on various natural compounds, including polyphenols and flavonoids, underline the potential of chemically diverse compounds in biomedical research, suggesting avenues for the investigation of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine in similar contexts (I. Munteanu & C. Apetrei, 2021).

properties

IUPAC Name

4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-15(6-8-16)9-10-20-11-13-21-14-12-20/h5-8H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGUDBLEQZQAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403317
Record name 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine

CAS RN

364794-81-0
Record name 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
H Wang, B Koenig - 2020 - … .s3.amazonaws.com
Substantial effort is currently devoted to obtain high redox energy photoredox catalysts. Yet, it remains challenging to apply the currently established methods to the activation of bonds …

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